molecular formula C15H20N4O2 B5484325 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone

Cat. No.: B5484325
M. Wt: 288.34 g/mol
InChI Key: FQOQHCIVPKMDIC-YPMHNXCESA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring with an amino and methoxy substituent, linked to a methylindazole moiety through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the amino and methoxy groups. The final step involves the coupling of the piperidine derivative with the methylindazole moiety through a methanone linkage. Common reagents used in these reactions include various amines, methoxy reagents, and coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol derivative.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.

    2-Hydroxy-2-methylpropiophenone: A hydroxy ketone with a methyl group.

Uniqueness

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-18-12-6-4-3-5-10(12)14(17-18)15(20)19-8-7-11(16)13(9-19)21-2/h3-6,11,13H,7-9,16H2,1-2H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOQHCIVPKMDIC-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C(C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CC[C@H]([C@H](C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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